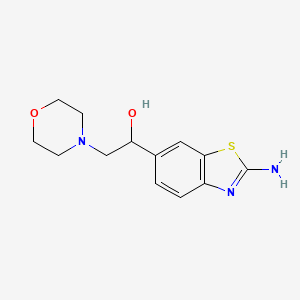![molecular formula C17H18N4O B2906980 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea CAS No. 2034474-76-3](/img/structure/B2906980.png)
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea is a compound that belongs to the class of imidazo[1,2-a]pyridines.
作用機序
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate various types of molecular mechanisms in the treatment of cancer .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest at the g2/m phase, suggesting inhibitory of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the pi3k/akt/mtor signaling pathway , which plays a crucial role in regulating the cell cycle.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to demonstrate anticancer activity in various human cancer cell lines .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be compatible with a broad range of functional groups , suggesting that the compound might be stable under various conditions.
生化学分析
Biochemical Properties
The nature of these interactions often involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potential anticancer activities against breast cancer cells . They have been found to have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors, and they can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Imidazo[1,2-a]pyridines are known to interact with various transporters or binding proteins, and they can have effects on their localization or accumulation .
Subcellular Localization
Imidazo[1,2-a]pyridines may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
準備方法
The synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
化学反応の分析
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea has a wide range of scientific research applications:
類似化合物との比較
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea can be compared with other similar compounds such as:
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the imidazo[1,2-a] core but have different heterocyclic rings, resulting in varied chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(2)18-17(22)20-14-8-4-3-7-13(14)15-11-21-10-6-5-9-16(21)19-15/h3-12H,1-2H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCPIPSAQKMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2906897.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2906898.png)

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2906903.png)


![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2906909.png)



![1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2906915.png)

![5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2906918.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906919.png)
